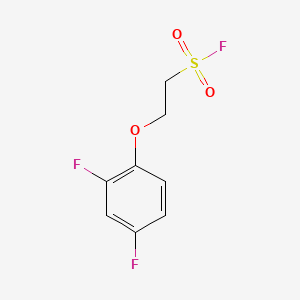
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride is an organic compound with a complex structure that includes a sulfonyl chloride group, a methoxypropoxy group, and a methylbutane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 3-methoxypropanol with a sulfonyl chloride precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the sulfonyl chloride group. The reaction temperature is maintained between 60-70°C, and the reaction time is approximately 30 minutes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is purified through techniques such as distillation or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: Under acidic or basic conditions, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the sulfonyl chloride group.
Oxidizing and Reducing Agents: Various oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used depending on the desired reaction.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.
Applications De Recherche Scientifique
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mécanisme D'action
The mechanism of action of 2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify proteins by reacting with amino acid residues, thereby altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride: Similar in structure but contains a pyridine ring instead of a butane backbone.
2-Methyl-3-methoxybenzoic Acid: Contains a methoxy group and a methyl group but lacks the sulfonyl chloride functionality.
Uniqueness
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a methoxypropoxy group. This combination imparts distinct reactivity and functional properties, making it valuable for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C10H21ClO4S |
|---|---|
Poids moléculaire |
272.79 g/mol |
Nom IUPAC |
2-(3-methoxypropoxymethyl)-3-methylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-9(2)10(8-16(11,12)13)7-15-6-4-5-14-3/h9-10H,4-8H2,1-3H3 |
Clé InChI |
IJSQEPYZIIQQMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(COCCCOC)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)

![1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride](/img/structure/B13620169.png)
